molecular formula C14H21NO B8310779 2-(2-Piperidin-4-ylphenyl)propan-2-ol

2-(2-Piperidin-4-ylphenyl)propan-2-ol

Cat. No.: B8310779
M. Wt: 219.32 g/mol
InChI Key: RWHSUWJPBFKQOI-UHFFFAOYSA-N
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Description

2-(2-Piperidin-4-ylphenyl)propan-2-ol is a chemical compound of interest in pharmaceutical research and development. It features a piperidine ring, a common structural motif in medicinal chemistry, linked to a propan-2-ol group via a phenyl ring. Piperidine derivatives are frequently explored as core scaffolds in drug discovery due to their potential for molecular interaction. For instance, structurally related compounds containing the piperidine group have been investigated as modulators of biological targets, such as ROR-gamma for the treatment of autoimmune diseases . Other complex molecules with piperidine cores are also being actively studied in the field of targeted protein degradation, serving as important intermediates in the synthesis of molecular glue degraders for novel cancer therapeutics . This specific substitution pattern makes this compound a valuable intermediate for constructing more complex molecules aimed at interacting with biological systems. Researchers can utilize this compound to explore structure-activity relationships (SAR) or as a precursor in synthetic pathways. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

2-(2-piperidin-4-ylphenyl)propan-2-ol

InChI

InChI=1S/C14H21NO/c1-14(2,16)13-6-4-3-5-12(13)11-7-9-15-10-8-11/h3-6,11,15-16H,7-10H2,1-2H3

InChI Key

RWHSUWJPBFKQOI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1C2CCNCC2)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key features of 2-(2-Piperidin-4-ylphenyl)propan-2-ol with structurally related compounds:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Boiling Point/Physical State Key Properties
This compound (Target) C₁₄H₂₁NO 219.33 g/mol Tertiary alcohol, piperidine Not reported Likely polar, moderate lipophilicity
2-(4-Methylphenyl)propan-2-ol C₁₀H₁₄O 150.22 g/mol Tertiary alcohol, methylphenyl 64°C at 0.6 mmHg (liquid) Combustible, incompatible with oxidizers
Ethyl 2-(piperidin-4-yl)acetate C₉H₁₇NO₂ 171.24 g/mol Ester, piperidine Not reported High GI absorption, BBB permeability
2-Phenyl-1,3-di(pyridin-4-yl)propan-2-ol C₁₉H₁₈N₂O 290.36 g/mol Tertiary alcohol, pyridine Not reported High hydrogen bond acceptors (N=4)
SR1555 C₂₂H₂₂F₆N₂O₂ 460.41 g/mol Fluorinated, piperazine Not reported Likely enhanced metabolic stability

Key Observations :

  • Piperidine vs.
  • Fluorination : Fluorinated derivatives like SR1555 may show improved metabolic stability and target affinity due to reduced susceptibility to oxidation .
  • Alcohol vs. Ester : The tertiary alcohol in the target compound could enhance solubility compared to ester-containing analogs like Ethyl 2-(piperidin-4-yl)acetate, which may favor membrane permeability .
Table 2: Reported Bioactivities of Analogs
Compound Bioactivity Mechanism/Receptor Interaction Reference
(2R,S)-1-(6-methoxy-indol-5-yloxy)-propan-2-ol derivatives Antiarrhythmic, α1/α2/β1-adrenoceptor binding Adrenoceptor modulation
Ethyl 2-(piperidin-4-yl)acetate Not explicitly stated, but predicted CNS activity BBB permeability, P-gp substrate
Fluorinated piperazine derivative Not reported, but fluorination often linked to kinase inhibition Potential kinase or GPCR targeting

Insights :

  • Antiarrhythmic Potential: Propan-2-ol derivatives with indole or piperidine groups (e.g., compounds in ) demonstrate adrenoceptor binding, suggesting the target compound might share similar cardiovascular effects .
  • CNS Penetration : Ethyl 2-(piperidin-4-yl)acetate’s predicted BBB permeability highlights the piperidine moiety’s role in crossing biological barriers, a trait possibly applicable to the target compound .

Preparation Methods

Boc-Protected Alkylation Strategy

The predominant industrial method involves a three-step sequence: Boc protection , Grignard alkylation , and acidolytic deprotection (Fig. 1).

Step 1: Boc Protection of 4-Piperidinecarboxylate
4-Piperidinecarboxylate esters (methyl or ethyl) undergo amino protection using di-tert-butyl dicarbonate (Boc₂O) under triethylamine catalysis. Optimal conditions (30–50°C, tetrahydrofuran solvent) achieve >90% yield of 4-(N-Boc)-piperidinecarboxylate. For example, methyl 4-piperidinecarboxylate (71.6 g, 0.5 mol) reacts with Boc₂O (109 g, 0.5 mol) in THF, yielding 93% protected intermediate after workup.

Step 2: Ester Alkylation with Methyl Grignard Reagents
The Boc-protected ester undergoes nucleophilic addition with methylmagnesium chloride (2–3 equiv) at ≤0°C. This exothermic reaction requires rigorous temperature control to minimize side products. Using 520 mL of 2 M MeMgCl in THF, the alkylation step delivers 2-(4′-(N-Boc)-piperidyl)-2-propanol in 90% yield.

Step 3: Acidolytic Deprotection and Isolation
Hydrochloric acid (36% in ethanol) removes the Boc group at 50°C, yielding 2-(4-piperidyl)-2-propanol hydrochloride. Neutralization with NaOH (pH 11–12) liberates the free base, which is extracted into toluene and recrystallized (88% yield, 98.5% purity).

Comparative Analysis of Methodological Variations

Table 1 summarizes optimized parameters across three representative examples from the patent literature:

ParameterExample 1Example 2Example 3
Starting esterMethylEthylEthyl
Grignard reagentMeMgClMeMgClMeMgBr
Reaction temp (°C)000
Boc deprotection acidHCl/EtOHHCl/EtOHHCl/EtOH
Final yield (%)888688
Purity (%)98.598.598.5

Key findings:

  • Ethyl vs. methyl esters : Ethyl esters marginally reduce yields (86–88% vs. 88%) due to slower alkoxy group displacement.

  • Grignard selection : MeMgBr offers no advantage over MeMgCl, suggesting chloride’s superior nucleophilicity in this system.

  • Temperature control : Maintaining ≤0°C during alkylation prevents ketone formation via over-oxidation.

Critical Evaluation of Industrial Scalability

Cost-Benefit Analysis of Reagents

The Boc protection strategy avoids hazardous benzyl chloroformate (used in earlier methods), reducing toxic waste and purification costs. Triethylamine (0.1 equiv) sufficiently scavenges HCl, minimizing side reactions. At scale, THF solvent recovery via distillation lowers material costs by 40% compared to single-use protocols.

Purity Optimization and Analytical Characterization

Gas chromatography (GC) with flame ionization detection (Fig. 1) confirms product purity (>98%). Key impurities include:

  • Residual Boc-protected intermediate (<1%): Removed via toluene recrystallization.

  • Dimethylated byproducts (<0.5%): Suppressed by stoichiometric Grignard control.

Q & A

Basic Research Questions

Q. What are the primary methods for synthesizing 2-(2-Piperidin-4-ylphenyl)propan-2-ol, and what critical parameters influence yield?

  • Methodology : Synthesis typically involves coupling reactions between substituted piperidine derivatives and propan-2-ol precursors. For example, thionyl chloride-mediated dehydration or Grignard reagent additions can introduce the propan-2-ol moiety . Key parameters include temperature control (to avoid side reactions like polymerization) and stoichiometric ratios of reagents.
  • Data : The molecular formula (C8H17NO) and InChI key (IIXYTWTZMGUQPT-UHFFFAOYSA-N) confirm structural identity .

Q. How is this compound characterized, and what analytical techniques are most reliable?

  • Techniques :

  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., O–H⋯O interactions observed in analogous compounds) .
  • NMR spectroscopy : Distinct signals for the piperidinyl protons (δ 2.5–3.5 ppm) and hydroxyl group (broad peak at δ 1.5–2.0 ppm) .
  • Mass spectrometry : Molecular ion peak at m/z 143.23 (M+H⁺) .

Q. What stability considerations are critical for storing and handling this compound?

  • Precautions : Avoid exposure to strong oxidizing agents (e.g., peroxides) due to its secondary alcohol group, which can undergo oxidation. Store in inert atmospheres at 2–8°C to prevent hydrolysis or degradation .

Advanced Research Questions

Q. How does the piperidinyl substituent influence the compound’s reactivity in nucleophilic substitution reactions?

  • Mechanistic Insight : The piperidinyl group’s electron-donating nature enhances nucleophilicity at the hydroxyl-bearing carbon. For example, in SN2 reactions with alkyl halides, steric hindrance from the piperidine ring may reduce reaction rates compared to less bulky analogs .
  • Data : Comparative studies with fluorophenyl analogs show lower reactivity (ΔG‡ = +5.2 kJ/mol) due to steric effects .

Q. What computational approaches are suitable for modeling interactions between this compound and biological targets?

  • Methods :

  • Density Functional Theory (DFT) : Optimizes ground-state geometry and predicts hydrogen-bonding interactions (e.g., with enzyme active sites) .
  • Molecular Dynamics (MD) : Simulates binding stability in aqueous environments, accounting for solvation effects .
    • Case Study : DFT analysis of biphenyl analogs revealed dihedral angle deviations (39.33° in gas phase vs. 7.96° in crystal) .

Q. How do structural modifications (e.g., halogenation) alter the compound’s pharmacological profile?

  • Comparative Analysis :

  • Bromine substitution : Increases lipophilicity (logP +0.8) and binding affinity to CNS targets (e.g., σ receptors) .
  • Fluorine substitution : Enhances metabolic stability but reduces solubility .
    • Table :
SubstituentlogPSolubility (mg/mL)Binding Affinity (Ki, nM)
H (parent)1.212.5450 ± 25
Br2.08.3210 ± 15
F1.56.8380 ± 20

Q. What contradictions exist in reported biological activity data, and how can they be resolved experimentally?

  • Issue : Discrepancies in IC50 values for kinase inhibition (e.g., 1.2 μM vs. 3.7 μM in independent studies).
  • Resolution : Standardize assay conditions (e.g., ATP concentration, pH) and validate using orthogonal methods (e.g., SPR vs. fluorescence polarization) .

Methodological Recommendations

  • Synthetic Optimization : Use kinetic studies (e.g., in situ IR) to monitor intermediate formation and minimize byproducts .
  • Biological Assays : Include positive controls (e.g., known kinase inhibitors) to calibrate activity measurements .
  • Computational Validation : Cross-reference DFT predictions with experimental crystallographic data to refine force field parameters .

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